REACTION_CXSMILES
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[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([C:9]([NH:11][CH2:12][CH:13]([OH:16])[CH2:14][OH:15])=[O:10])[CH:6]=[C:5]([N+:17]([O-])=O)[CH:4]=1>CO.[Pd]>[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:6]=[C:7]([C:9]([NH:11][CH2:12][CH:13]([OH:16])[CH2:14][OH:15])=[O:10])[CH:8]=1)[NH2:17]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The catalyst was removed by filtration
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Type
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CUSTOM
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Details
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the residue was evaporated
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Type
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ADDITION
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Details
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Addition of methanol (10 ml)
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Type
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CUSTOM
|
Details
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precipitated the product as a white solid which
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Type
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FILTRATION
|
Details
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was filtered off
|
Type
|
CUSTOM
|
Details
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dried
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Name
|
|
Type
|
|
Smiles
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OCC=1C=C(N)C=C(C1)C(=O)NCC(CO)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |